molecular formula C17H16ClNO4 B13721331 2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline CAS No. 467430-20-2

2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline

Cat. No.: B13721331
CAS No.: 467430-20-2
M. Wt: 333.8 g/mol
InChI Key: MYTXSLXDVBNXFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves the reaction of 2-chloroquinoline with diethyl malonate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of diethyl malonate reacts with the aldehyde group of 2-chloroquinoline to form the desired product .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in research and industrial applications .

Scientific Research Applications

2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology .

Properties

CAS No.

467430-20-2

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

diethyl 2-[(2-chloroquinolin-3-yl)methylidene]propanedioate

InChI

InChI=1S/C17H16ClNO4/c1-3-22-16(20)13(17(21)23-4-2)10-12-9-11-7-5-6-8-14(11)19-15(12)18/h5-10H,3-4H2,1-2H3

InChI Key

MYTXSLXDVBNXFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC2=CC=CC=C2N=C1Cl)C(=O)OCC

Origin of Product

United States

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